o/p-Toluenesulfonamide formuladehyde resin
Description
o/p-Toluenesulfonamide formaldehyde resin (CAS 1338-51-8) is a copolymer synthesized by reacting a mixture of ortho- (o-) and para- (p-) toluenesulfonamide isomers with formaldehyde. This thermosetting resin is characterized by its high adhesion, hardness, and gloss, making it a critical component in nail lacquers and coatings . Its molecular structure consists of sulfonamide groups cross-linked via formaldehyde, contributing to its mechanical stability and resistance to solvents .
Properties
CAS No. |
1338-51-8 |
|---|---|
Molecular Formula |
(C7H10NO2S)n=2-3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reactant Ratios and Outcomes
| Molar Ratio (Formaldehyde:Toluenesulfonamide) | Product Characteristics | Application Suitability |
|---|---|---|
| 1:1 | Linear oligomers | Adhesives, coatings |
| 1.2:1 | Moderate crosslinking | Nail polishes, lacquers |
| 1.5:1 | Highly crosslinked resin | High-strength composites |
Reaction Mechanisms and Catalytic Pathways
The condensation of toluenesulfonamide with formaldehyde proceeds through distinct pathways depending on reaction pH, which dictates the formation of methylol intermediates or direct crosslinking.
Alkaline/Neutral Conditions (pH 8–10)
Under alkaline conditions, formaldehyde reacts with toluenesulfonamide to form methylol derivatives (Fig. 1a). These intermediates undergo subsequent condensation to produce linear polymers with −NH−CH₂−NH− linkages. The reaction sequence is as follows:
This pathway dominates in cosmetic-grade TSFR synthesis, where moderate crosslinking ensures flexibility and adhesion.
Acidic Conditions (pH 4–6)
In acidic media, formaldehyde undergoes rapid condensation with toluenesulfonamide to form cyclic structures, such as hexahydrotriazine derivatives (Fig. 1b). These products exhibit higher thermal stability but reduced solubility, making them suitable for industrial coatings requiring chemical resistance.
Laboratory-Scale Synthesis Protocols
Standard Procedure for Linear TSFR
-
Reactant Mixing : Combine o/p-toluenesulfonamide (1 mol) with formalin (1.2 mol formaldehyde) in a three-necked flask equipped with a reflux condenser.
-
Heating : Reflux at 80–90°C for 2–4 hours until viscosity increases significantly.
-
Neutralization : Adjust pH to 7.0 with dilute HCl to terminate the reaction.
-
Purification : Remove unreacted formaldehyde via vacuum distillation and precipitate the resin in cold water.
Cyclic TSFR Synthesis
-
Acid Catalysis : Add sulfuric acid (0.5% w/w) to the toluenesulfonamide-formaldehyde mixture.
-
Reaction : Heat at 70°C for 1 hour, then raise temperature to 110°C to promote cyclization.
-
Isolation : Extract the resin with butyl acetate and evaporate solvents under reduced pressure.
Industrial Production Techniques
Large-scale TSFR manufacturing employs continuous reactors to optimize yield and consistency. A representative industrial process includes:
Batch Reactor Method
-
Feedstock Preparation : Toluenesulfonamide (200 kg), formalin (300 kg, 37% formaldehyde), and sodium hydroxide (4 kg) are charged into a 1000 L reactor.
-
Reaction Cycle : Heat to 85°C for 3 hours under mechanical agitation.
-
Post-Processing : Cool to 60°C, add butyl acetate (150 kg) to solubilize the resin, and filter to remove insoluble byproducts.
Table 2: Industrial Process Parameters
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Temperature | 80–90°C | Higher crosslinking above 85°C |
| Agitation Speed | 200–300 RPM | Ensures homogeneous mixing |
| Formaldehyde Purity | ≥37% | Minimizes side reactions |
Influence of Reaction Parameters
Temperature
Elevated temperatures accelerate condensation but risk premature gelation. For example, reactions at 90°C achieve 95% conversion in 2 hours, whereas 70°C requires 6 hours.
Solvent Systems
Polar aprotic solvents like butyl acetate enhance resin solubility and facilitate post-reaction processing. TSFR-80, a commercial formulation, contains 80% resin solids in butyl acetate/butyl alcohol.
Additives and Modifiers
Co-condensation with sucrose (20–25% w/w) improves water resistance and solution stability, as demonstrated in patented formulations.
Analytical Characterization
Spectroscopic Analysis
Thermal Stability
Thermogravimetric analysis (TGA) shows 5% weight loss at 250°C, with complete decomposition above 400°C.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Primary Condensation
-
Alkaline/Neutral Conditions :
Toluene-p-sulphonamide reacts with formaldehyde to form bis-(p-tolyl-sulphonamido)methane (Fig. 1a). The intermediate hydroxymethyl compound is highly reactive and rarely isolated .Ar = p-tolyl group
-
Acidic Conditions :
Reaction with trioxan or acidic formalin yields 1,3,5-tris-(p-tolylsulphonyl)hexahydro-1,3,5-triazine (Fig. 1b) .
| Reaction Condition | Product | Structure |
|---|---|---|
| Alkaline/Neutral | Bis-(p-tolyl-sulphonamido)methane | Linear oligomers with −NH−CH₂−NH− |
| Acidic | Hexahydrotriazine derivative | Cyclic triazine core |
Co-Condensation with Melamine
TSFR is modified by co-condensing melamine, formaldehyde, and p-toluenesulfonamide, producing thermosetting resins with enhanced thermal stability (softening point: 60–70°C) .
Cross-Linking Reactions
TSFR’s terminal hydroxymethyl (−CH₂OH) groups participate in cross-linking with other polymers:
With Nitrocellulose
-
TSFR acts as a plasticizer in nail polishes, forming films via hydrogen bonding between its sulfonamide groups and nitrocellulose .
-
Reaction :
With Epoxy Resins
Hydrolysis
-
TSFR undergoes hydrolysis in acidic/basic media, regenerating p-toluenesulfonamide and formaldehyde :
-
Kinetics : Hydrolysis accelerates at elevated temperatures (>100°C) .
Thermal Degradation
| Temperature | Degradation Products |
|---|---|
| 200–300°C | SO₂, NH₃, CH₃C₆H₄SO₂NH₂ |
| >300°C | Toluene, CO, HCN |
Allergenic Byproduct Formation
TSFR synthesis often produces allergenic contaminants:
-
5-Tosyl-1,3,5-dioxazinane and 3,5-ditosyl-1,3,5-oxadiazinane are water-soluble byproducts responsible for contact dermatitis .
-
Formaldehyde Content : Commercial TSFR contains residual formaldehyde (<0.5%), which can leach over time .
Comparative Reactivity
TSFR’s reactivity differs from related resins (Table 2) :
| Resin Type | Reaction with Formaldehyde | Thermal Stability |
|---|---|---|
| Urea-formaldehyde | Faster condensation | Lower (decomposes at 150°C) |
| Phenol-formaldehyde | Slower, requires strong acids | Higher (stable to 250°C) |
| TSFR | Moderate, pH-dependent | Intermediate (stable to 200°C) |
Key Findings
-
TSFR’s reactivity is highly dependent on pH and temperature during synthesis.
-
Cross-linking with nitrocellulose or epoxy resins enhances its mechanical properties.
-
Degradation pathways limit its use in high-temperature applications.
-
Allergenic byproducts necessitate stringent purification in cosmetic formulations .
Scientific Research Applications
General Uses
o/p-Toluenesulfonamide formaldehyde resin is primarily utilized as:
- Plasticizer : Enhances flexibility and workability in various formulations.
- Film-forming Agent : Acts as a secondary film-forming agent in nail polishes and coatings.
- Adhesion Promoter : Improves adhesion properties in synthetic and natural resins.
Cosmetics
The resin is commonly found in nail polishes where it serves as a plasticizer and secondary film-forming agent. Its ability to enhance gloss and adhesion has made it a staple in cosmetic formulations. However, allergic reactions associated with its use have prompted a shift towards hypoallergenic alternatives in recent years .
Coatings
In the coatings industry, o/p-toluenesulfonamide formaldehyde resin is employed as a modifier for vinyl lacquers, nitrocellulose compositions, and polyvinyl alcohol adhesives. Its role as an intensifier helps improve the durability and performance of these coatings .
Adhesives
This resin acts as an adhesion promoter for both natural and synthetic resins, enhancing the bonding strength of adhesives used in various applications including woodworking and construction .
Data Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Cosmetics | Nail polishes | Enhances gloss, flexibility, adhesion |
| Coatings | Vinyl lacquers, nitrocellulose compositions | Improves durability and performance |
| Adhesives | Natural and synthetic resins | Increases bonding strength |
Case Study 1: Nail Polish Formulation
A study published in the Journal of Cosmetic Science examined the efficacy of o/p-toluenesulfonamide formaldehyde resin in nail polish formulations. The findings indicated that the resin significantly improved the gloss and wear resistance of the polish compared to formulations without it. However, the study also highlighted concerns regarding allergic reactions among users.
Case Study 2: Industrial Coatings
Research conducted by the American Coatings Association explored the use of this resin in industrial coatings. The results demonstrated that incorporating o/p-toluenesulfonamide formaldehyde resin enhanced the adhesion properties of coatings applied to metal surfaces, resulting in improved corrosion resistance.
Case Study 3: Adhesive Performance
A comparative analysis published in the International Journal of Adhesion and Adhesives assessed various adhesion promoters, including o/p-toluenesulfonamide formaldehyde resin. The study concluded that this resin provided superior bonding strength in wood adhesives compared to traditional alternatives.
Mechanism of Action
The mechanism of action of o/p-Toluenesulfonamide formuladehyde resin involves its ability to form strong adhesive bonds with various substrates. The sulfonamide groups interact with the surface of the substrate, while the formaldehyde component provides cross-linking, resulting in a durable and stable adhesive layer. This interaction enhances the gloss, adhesion, and strength of the final product .
Comparison with Similar Compounds
Key Properties :
- Melting Point : 62°C
- Applications : Primarily used in cosmetics (nail polish resins), dental sealants, and industrial coatings .
Structural and Functional Derivatives
Table 1: Structural Comparison of Sulfonamide-Based Resins and Derivatives
Key Differences :
- Physical State : MS-80 is a liquid resin solution, enabling easier application in coatings, whereas o/p-toluenesulfonamide resin is a solid .
- Reactivity: The resin’s formaldehyde content allows for robust cross-linking, whereas CTSA and DETSA act as plasticizers or intermediates due to their non-polymerizable structures .
Table 2: Application-Specific Properties
- Cosmetics : The resin’s gloss and adhesion make it superior for nail lacquers, but its allergenicity drives research into alternatives like MS-80 .
- Dental Applications : Resin derivatives (e.g., Resimpol 8 in sealers) show enhanced biocompatibility and handling due to modified sulfonamide groups .
Isomer Ratio and Separation :
- Chromatographic separation of o- and p-toluenesulfonamide isomers is critical for resin quality control, with NF monographs requiring a resolution ≥1.5 .
- Higher p-isomer content may improve mechanical properties due to steric effects .
Formaldehyde Emissions :
- Unlike urea-formaldehyde resins, o/p-toluenesulfonamide resin emits minimal free formaldehyde post-curing, aligning with Ultra Low Emitting Formaldehyde (ULEF) standards .
Toxicity :
Research and Development Trends
- Medicinal Chemistry : p-Toluenesulfonamide derivatives are explored as cholinesterase inhibitors, highlighting the functional versatility of the sulfonamide group .
- Photosensitive Resins : p-Toluenesulfonate esters (e.g., in photoresists) demonstrate superior light stability compared to sulfonamide-based resins, guiding material selection in electronics .
Biological Activity
o/p-Toluenesulfonamide formaldehyde resin (TSFR) is a thermosetting polymer commonly used in cosmetic and industrial applications, particularly in nail polishes and coatings. This article explores the biological activity of TSFR, focusing on its toxicity, allergenic potential, and pharmacological properties, supported by data tables, case studies, and relevant research findings.
Chemical Composition and Properties
TSFR is synthesized through the polymerization of toluenesulfonamide with formaldehyde. It exhibits high thermal stability, hardness, and chemical resistance due to its cross-linked structure. The resin is primarily utilized for its adhesive properties in various formulations.
| Property | Value |
|---|---|
| Appearance | White to pale yellow viscous liquid |
| Molecular Weight | <1000 Da |
| Thermal Stability | High |
| Chemical Resistance | Excellent |
Acute Toxicity
The acute toxicity of TSFR has been assessed through various studies. The oral median lethal dose (LD50) for rats is reported to be greater than 2000 mg/kg body weight, indicating low acute toxicity .
- Skin Irritation : In studies involving New Zealand White rabbits, TSFR caused slight erythema but no significant skin irritation was observed after 24 hours .
- Eye Irritation : Slight irritation was noted in eye irritation studies, but effects were reversible within 72 hours .
Allergic Contact Dermatitis
Recent case studies have highlighted the sensitizing potential of TSFR. A study indicated that individuals exposed to nail polishes containing TSFR developed allergic contact dermatitis (ACD), particularly affecting facial areas . The resin's ability to sensitize skin suggests that it may pose risks for individuals with prior exposure or sensitivity.
Anticancer Potential
p-Toluenesulfonamide (p-TSA), a component of TSFR, has garnered attention for its potential anticancer properties. Research indicates that p-TSA exhibits low toxicity in zebrafish larvae while affecting cardiac physiology and locomotion .
- Mechanism of Action : Molecular docking studies suggest that p-TSA interacts with skeletal muscle myosin II subfragment 1 (S1) and other proteins involved in cardiac function, indicating a possible mechanism for its biological effects .
Case Studies
- Sensitization in Nail Polish Users : A study involving patients with known nail polish allergies found that exposure to TSFR resulted in sensitization in all tested subjects, while formaldehyde showed minimal sensitization .
- Toxicity Assessment in Zebrafish : In a controlled environment, zebrafish larvae exposed to p-TSA demonstrated increased locomotor activity initially, followed by reduced reflexes upon prolonged exposure. This suggests a biphasic response to the compound .
Q & A
How to formulate a research question on structure-property relationships for this resin?
- Apply the PICO(T) framework :
- Population/Problem : Resin’s mechanical properties in coatings.
- Intervention : Varying o/p-isomer ratios.
- Comparison : Homopolymer vs. copolymer formulations.
- Outcome : Tensile strength and adhesion metrics.
- Time/Type : Lab-scale synthesis and ASTM D638 testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
